![molecular formula C16H26ClNO B14286367 N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine CAS No. 137785-16-1](/img/structure/B14286367.png)
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is an organic compound that belongs to the class of amines This compound features a chlorophenoxy group attached to an ethyl chain, which is further connected to an octan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with octan-1-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The ethyl and octan-1-amine chains contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Chlorophenoxy)ethyl]octan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]hexan-1-amine
- N-[2-(2-Chlorophenoxy)ethyl]decan-1-amine
Uniqueness
N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine is unique due to its specific combination of a chlorophenoxy group with an octan-1-amine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Numéro CAS |
137785-16-1 |
|---|---|
Formule moléculaire |
C16H26ClNO |
Poids moléculaire |
283.83 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenoxy)ethyl]octan-1-amine |
InChI |
InChI=1S/C16H26ClNO/c1-2-3-4-5-6-9-12-18-13-14-19-16-11-8-7-10-15(16)17/h7-8,10-11,18H,2-6,9,12-14H2,1H3 |
Clé InChI |
JICHXRNXTCDPEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCOC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


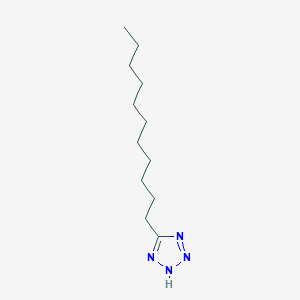
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
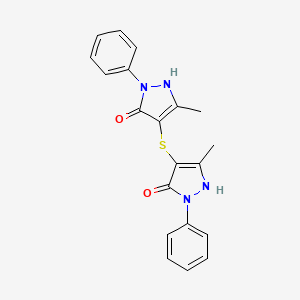
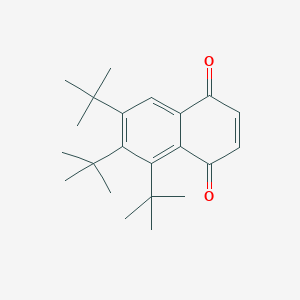
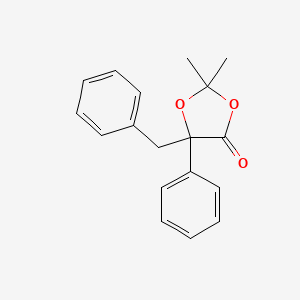

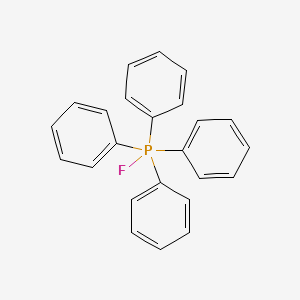
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
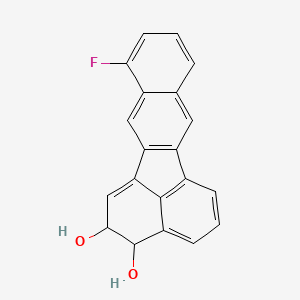
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
